Ethanol, 2-(2-(2-azabicyclo(2.2.1)hept-2-yl)ethoxy)-
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Overview
Description
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- is a chemical compound with the molecular formula C10H19NO2. It is known for its unique bicyclic structure, which includes a 2-azabicyclo[2.2.1]heptane moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- typically involves the reaction of 2-azabicyclo[2.2.1]heptane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Ether derivatives.
Scientific Research Applications
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Azabicyclo[2.2.1]hept-2-yl)ethanol
- 3-Ethoxy-2-azabicyclo[2.2.2]oct-2-ene
- exo-3-Azabicyclo[3.1.0]hexane-6-methanol
Uniqueness
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- is unique due to its specific bicyclic structure and the presence of both an ethoxy and an ethanol group. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
116230-20-7 |
---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-[2-(2-azabicyclo[2.2.1]heptan-2-yl)ethoxy]ethanol |
InChI |
InChI=1S/C10H19NO2/c12-4-6-13-5-3-11-8-9-1-2-10(11)7-9/h9-10,12H,1-8H2 |
InChI Key |
XHCXVEOOEJMFIP-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CN2CCOCCO |
Canonical SMILES |
C1CC2CC1CN2CCOCCO |
116230-20-7 | |
Pictograms |
Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
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